molecular formula C4H3F3N2O B1314403 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one CAS No. 76480-99-4

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Cat. No.: B1314403
CAS No.: 76480-99-4
M. Wt: 152.07 g/mol
InChI Key: POUDXLOEZWUVFL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazolone ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic and steric properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the pyrazolone ring. This combination results in a compound with enhanced stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDXLOEZWUVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428122
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76480-99-4
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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